N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is a complex organic compound that features a combination of nitro, azo, and triphenylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with N,N-dimethylaniline to form the azo compound.
Introduction of the Triphenylstannyl Group: The azo compound is then subjected to a stannylation reaction, where triphenylstannyl chloride is used to introduce the triphenylstannyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the triphenylstannyl group.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amino compound.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industrial Processes: It can be used as a catalyst or intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the triphenylstannyl group can interact with metal ions or other coordination sites. These interactions can modulate biological pathways or catalytic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Lacks the azo and triphenylstannyl groups, making it less versatile in applications.
4-(Triphenylstannyl)aniline:
Uniqueness
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is unique due to the combination of functional groups that provide a wide range of reactivity and potential applications. The presence of the nitro, azo, and triphenylstannyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
198283-17-9 |
---|---|
Molecular Formula |
C32H28N4O2Sn |
Molecular Weight |
619.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4-nitrophenyl)diazenyl]-4-triphenylstannylaniline |
InChI |
InChI=1S/C14H13N4O2.3C6H5.Sn/c1-17(2)14-6-4-3-5-13(14)16-15-11-7-9-12(10-8-11)18(19)20;3*1-2-4-6-5-3-1;/h4-10H,1-2H3;3*1-5H; |
InChI Key |
BGUKDUVJUCITPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.